Methyl 4-(piperazin-1-YL)benzoate
Overview
Description
Methyl 4-(piperazin-1-yl)benzoate is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . It is also known as methyl 4-(1-piperazinyl)benzoate and is commonly used in various chemical and pharmaceutical applications. This compound is characterized by a piperazine ring attached to a benzoate ester, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets in a way that induces changes at the molecular level .
Biochemical Pathways
It’s likely that the compound’s interaction with its targets influences various downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
It’s likely that the compound’s interaction with its targets leads to various cellular responses .
Biochemical Analysis
Biochemical Properties
Piperazine derivatives have been studied for their potential in various biochemical reactions .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, sealed in dry conditions, and kept at a temperature between 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(piperazin-1-yl)benzoate typically involves the reaction of 4-chloromethylbenzoic acid with piperazine in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane or ethanol under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of nanofiltration membranes to remove impurities and by-products further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(piperazin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-(piperazin-1-yl)benzoic acid.
Reduction: 4-(piperazin-1-yl)benzyl alcohol.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
Methyl 4-(piperazin-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of polymers and other advanced materials
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-methylpiperazin-1-yl)benzoate
- Methyl 4-(4-phenylpiperazin-1-yl)benzoate
- Methyl 4-(4-cyanopiperazin-1-yl)benzoate
Uniqueness
Methyl 4-(piperazin-1-yl)benzoate is unique due to its balanced combination of a piperazine ring and a benzoate ester, which provides a versatile scaffold for further chemical modifications. This makes it particularly valuable in the synthesis of a wide range of biologically active compounds .
Biological Activity
Methyl 4-(piperazin-1-YL)benzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a piperazine ring attached to a benzoate moiety, which contributes to its pharmacological properties. The molecular formula is CHNO\ and it exhibits a unique structural configuration that enhances its solubility and biological interactions.
Local Anesthetic Effects
Research has demonstrated that this compound exhibits significant local anesthetic activity. In comparative studies, it showed promise comparable to established anesthetics like tetracaine and pramocaine, suggesting its potential use in pain management therapies.
Neurotransmitter Modulation
The compound has also been evaluated for its ability to modulate neurotransmitter systems, making it a candidate for further investigation in treating conditions such as anxiety and depression. Molecular docking studies indicate that this compound may interact with various receptors involved in these pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, allowing for modifications that can enhance its biological activity or alter solubility properties. The following table summarizes some derivatives of the compound along with their unique aspects:
Compound Name | Structure Feature | Unique Aspect |
---|---|---|
Methyl 4-(4-methylpiperazin-1-YL)benzoate | Additional methyl group | Enhanced lipophilicity |
Methyl 4-(pyridin-1-YL)benzoate | Pyridine ring instead of piperazine | Potentially different biological activity |
Methyl 1-(piperidin-4-YL)benzoate | Piperidine instead of piperazine | Variation in pharmacological profile |
These derivatives demonstrate the versatility of the piperazine structure in developing compounds with varied biological activities.
Pharmacological Studies
In pharmacological evaluations, this compound has shown activity against various biological targets. For instance, studies have indicated its binding affinity to specific receptors involved in neurotransmission, which is critical for understanding its mechanism of action.
Antimicrobial Activity
Recent research has also explored the antimicrobial properties of related compounds, indicating potential applications in treating bacterial infections. For example, compounds with similar structures have been reported to exhibit low nanomolar activity against multidrug-resistant strains of bacteria . Although specific data on this compound's antimicrobial efficacy is limited, the structural similarities suggest a potential for similar activity.
Toxicology and Safety Profile
An essential aspect of evaluating any new therapeutic agent is its safety profile. Preliminary studies suggest that this compound does not exhibit significant toxicity at therapeutic doses; however, further detailed toxicological assessments are necessary to confirm these findings .
Properties
IUPAC Name |
methyl 4-piperazin-1-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-2-4-11(5-3-10)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFGYMOQOGMTBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572694 | |
Record name | Methyl 4-(piperazin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163210-97-7 | |
Record name | Methyl 4-(piperazin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-(piperazin-1-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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